molecular formula C23H24N4O7S B3003486 Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 399001-44-6

Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B3003486
CAS No.: 399001-44-6
M. Wt: 500.53
InChI Key: XCXDUDFHQKFBNL-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl-linked phenylcarbamoyl group and a benzofuran-2-carboxamide moiety. Its molecular architecture combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) with ester, sulfonyl, and carboxamide functionalities.

Properties

IUPAC Name

ethyl 4-[4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S/c1-2-33-23(30)26-11-13-27(14-12-26)35(31,32)16-9-7-15(8-10-16)22(29)25-19-17-5-3-4-6-18(17)34-20(19)21(24)28/h3-10H,2,11-14H2,1H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXDUDFHQKFBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, sulfonamide linkage, and a benzofuran moiety. Its molecular formula is C20H22N4O4SC_{20}H_{22}N_4O_4S with a molecular weight of approximately 414.48 g/mol. The presence of the benzofuran and piperazine components suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in lipid metabolism and inflammatory processes. For instance, FAAH (fatty acid amide hydrolase) inhibitors have shown efficacy in modulating pain pathways by increasing endogenous cannabinoid levels, which may be relevant to this compound's activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzofuran can exhibit immunomodulatory effects. For example, certain derivatives have been shown to inhibit chemotaxis in human peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory properties .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of related compounds. A study involving a FAAH inhibitor demonstrated significant analgesic effects in models of neuropathic pain, suggesting that similar mechanisms could be at play for this compound .

Case Studies

  • Analgesic Activity : In a rat model, compounds with structural similarities exhibited dose-dependent increases in levels of endocannabinoids, which correlated with reduced pain sensitivity. This suggests that this compound may also exert similar analgesic effects.
  • Anti-inflammatory Effects : A study on benzofuran derivatives indicated their ability to decrease pro-inflammatory cytokines in models of acute inflammation. This aligns with the hypothesis that this compound could modulate inflammatory responses through similar pathways.

Data Table: Summary of Biological Activities

Activity TypeModel UsedObserved EffectsReference
AnalgesicRat neuropathic pain modelDecreased pain sensitivity
Anti-inflammatoryAcute inflammation modelReduced pro-inflammatory cytokines
ImmunomodulatoryHuman PBMCsInhibition of chemotaxis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Ethyl 4-((4-((4-(Ethoxycarbonyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

This analog () replaces the benzofuran moiety with a 4-(ethoxycarbonyl)phenyl group.

Ethyl 4-[(4-{[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate

Here, the benzofuran is replaced by a 4-phenoxyphenyl-thiazole group (). This substitution could improve metabolic stability compared to the benzofuran-containing compound, as thiazoles are less prone to oxidative degradation .

Functional Group Modifications

Ethyl 4-[2-Hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate

This derivative () lacks the carbamoylphenylsulfonyl linkage but incorporates a hydroxyethyl group and a methylsulfonylphenyl moiety. However, the absence of the carboxamide-benzofuran system may reduce specificity for carboxamide-binding enzymes .

Ethyl 4-({[(4-Ethoxyphenyl)sulfonyl]-4-methylanilino}acetyl)-1-piperazinecarboxylate

In this compound (), the benzofuran-carboxamide is replaced by a glycyl linker with dual sulfonyl and anilino groups. The glycyl spacer introduces conformational flexibility, which may enhance adaptability to diverse binding pockets but could also reduce rigidity and target selectivity .

Fluorinated Analogs

Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate

This fluorinated analog () substitutes the sulfonyl-carbamoylphenyl group with a difluorobenzoyl moiety. Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and lipophilicity.

Ethyl 4-[4-[(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

This compound () replaces benzofuran with a fluorinated benzothiazole. The benzothiazole ring may also confer fluorescence properties, enabling imaging applications .

Carboxamide-Focused Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

A simpler carboxamide derivative (), this compound lacks the sulfonyl and benzofuran groups. Its piperazine ring adopts a chair conformation, similar to the target compound. However, the absence of extended substituents limits its ability to engage in multi-point binding interactions, reducing potency in complex biological systems .

Structural and Functional Data Table

Compound Name Key Structural Features Potential Advantages/Disadvantages Reference
Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Benzofuran-carboxamide, sulfonyl linker, piperazine-ester High specificity for carboxamide-binding targets
Ethyl 4-((4-((4-(ethoxycarbonyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Ethoxycarbonylphenyl group Enhanced electron-withdrawing character
Ethyl 4-[(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate Thiazole-phenoxyphenyl group Improved metabolic stability
Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate Hydroxyethyl, methylsulfonylphenyl Increased hydrophilicity
Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Fluorinated benzothiazole Fluorescence potential, enhanced binding

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs, such as hydrazine hydrate-mediated carboxamide formation () or sulfonylation reactions (). However, the benzofuran moiety may require additional steps for heterocycle construction, impacting yield .
  • Biological Activity: Piperazine-carboxamides with sulfonyl linkages (e.g., ) exhibit protease inhibitory activity. The benzofuran variant may outperform non-heterocyclic analogs due to enhanced π-π stacking and hydrogen-bonding capabilities .
  • Toxicity and Solubility : Fluorinated derivatives () generally show improved bioavailability but may pose synthetic challenges. The target compound’s benzofuran group could confer moderate solubility, intermediate between hydrophilic (e.g., hydroxyethyl in ) and highly lipophilic (e.g., difluorophenyl in ) analogs .

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